
(2-tert-Butoxyethenyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-Butoxyethenyl)(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a vinyl group and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-Butoxyethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-tert-Butoxyethenyl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The vinyl group can participate in electrophilic substitution reactions, where the silicon atom stabilizes the intermediate carbocation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or acids are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2-tert-Butoxyethenyl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the formation of silicon-carbon bonds.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems or as biocompatible materials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, adhesives, and sealants. Its unique properties make it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of (2-tert-Butoxyethenyl)(trimethyl)silane in chemical reactions often involves the stabilization of reaction intermediates by the silicon atom. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges in the intermediate states. This property is particularly useful in electrophilic substitution reactions, where the silicon atom helps to stabilize the carbocation intermediate, leading to the formation of the final product.
Comparación Con Compuestos Similares
Trimethylsilylacetylene: Similar in structure but lacks the tert-butoxy group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the tert-butoxy group.
tert-Butyldimethylsilyl chloride: Contains a tert-butyl group but lacks the vinyl group.
Uniqueness: (2-tert-Butoxyethenyl)(trimethyl)silane is unique due to the presence of both the tert-butoxy and vinyl groups. This combination imparts distinct chemical properties, making it versatile for various synthetic applications. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Propiedades
Número CAS |
267421-01-2 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
trimethyl-[2-[(2-methylpropan-2-yl)oxy]ethenyl]silane |
InChI |
InChI=1S/C9H20OSi/c1-9(2,3)10-7-8-11(4,5)6/h7-8H,1-6H3 |
Clave InChI |
CUVXDDYCNPAXAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



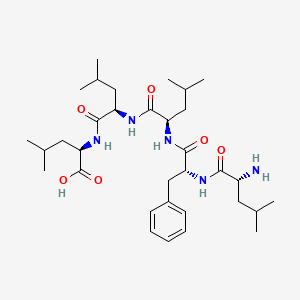
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)

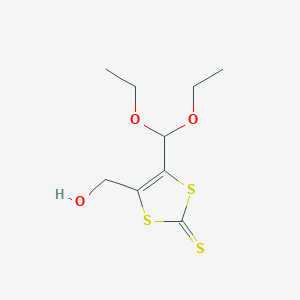
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
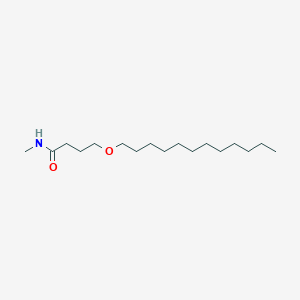
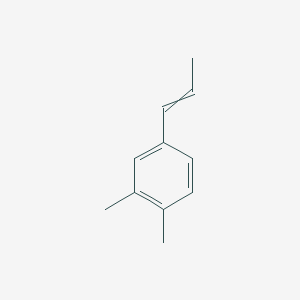
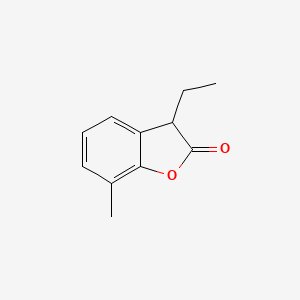
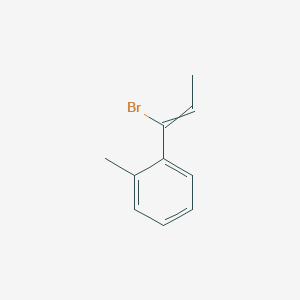
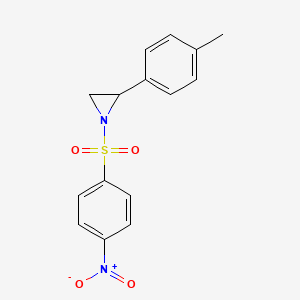
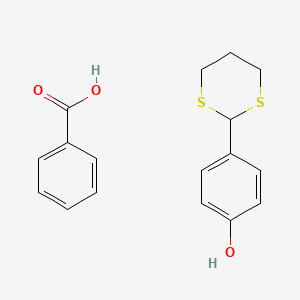
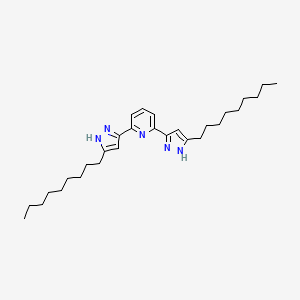
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
